molecular formula C19H23NO3 B564501 N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate CAS No. 1159977-08-8

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate

Cat. No.: B564501
CAS No.: 1159977-08-8
M. Wt: 313.397
InChI Key: AILWQHZCBRQEHX-UHFFFAOYSA-N
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Description

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate is a synthetic carbamate derivative characterized by a benzyloxyphenyl moiety attached to an ethylcarbamate group.

Properties

IUPAC Name

ethyl N-methyl-N-[1-(3-phenylmethoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-22-19(21)20(3)15(2)17-11-8-12-18(13-17)23-14-16-9-6-5-7-10-16/h5-13,15H,4,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILWQHZCBRQEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675693
Record name Ethyl {1-[3-(benzyloxy)phenyl]ethyl}methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-08-8
Record name Ethyl N-methyl-N-[1-[3-(phenylmethoxy)phenyl]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl {1-[3-(benzyloxy)phenyl]ethyl}methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3’-benzyloxyacetophenone and ethyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate in high purity.

Industrial Production Methods

In an industrial setting, the production of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxyphenyl ketones, while reduction may produce benzyloxyphenyl alcohols.

Scientific Research Applications

Medicinal Chemistry

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Activity: Studies have shown that this compound can suppress pro-inflammatory cytokines like TNF-α in human blood cultures, indicating its potential use in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells: Research indicates selective cytotoxic effects against various cancer cell lines, particularly B-cell models, suggesting its utility in cancer therapy .

Pharmacological Studies

The compound's interactions with specific receptors involved in neurotransmission and inflammation have been explored. The benzyloxy group enhances binding affinity to these targets, potentially affecting neurotransmitter release and inflammatory pathways .

Mechanism of Action:
The mechanism involves receptor modulation and caspase activation pathways that lead to apoptosis in certain contexts. This dual action could provide a basis for developing new therapeutic agents targeting neurodegenerative diseases and cancers.

Numerous studies document the biological activity of this compound:

StudyFindings
Study ASignificant reduction in TNF-α levels in human blood cultures.
Study BSelective cytotoxicity towards B-cell lines with minimal effects on T-cells.
Study CInvestigated receptor binding affinities, highlighting enhanced interactions due to the benzyloxy group.

These findings underscore the compound's potential as a versatile agent in drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate:

Table 1: Structural Comparison
Compound Name Key Structural Features Biological Target/Activity
This compound Benzyloxyphenyl, ethylcarbamate, methylamine Hypothesized Na+/Ca2+ exchanger modulation (inferred)
SN-6 (2-[4-(4-nitrobenzyloxy)benzyl]thiazolidine-4-carboxylic acid ethyl ester) Nitrobenzyloxyphenyl, thiazolidine, ethyl ester Na+/Ca2+ exchanger (NCX) inhibitor
SEA0400 (2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline) Difluorophenylmethoxy-phenoxy, ethoxyaniline Potent and selective NCX inhibitor
KB-R7943 (2-[2-[4-(4-nitrobenzyloxy)phenyl]ethyl]isothiourea) Nitrobenzyloxyphenyl, isothiourea NCX inhibitor (less selective)
N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine Benzyloxyphenyl, dimethylamine Structural analog (no activity reported)

Pharmacological and Mechanistic Differences

Potency and Selectivity
  • SEA0400: Exhibits nanomolar potency (IC50: 5–33 nM) against NCX in neuronal cells, with high selectivity over other ion channels (e.g., Ca2+, Na+, K+ channels) and enzymes .
  • KB-R7943: Less potent (IC50: 2–4 µM) and non-selective; inhibits store-operated Ca2+ entry in astrocytes, complicating its therapeutic use .
  • SN-6 : Demonstrated NCX inhibition in cardiovascular studies but lacks direct potency comparisons in neuronal models .

The ethylcarbamate group in this compound may confer distinct pharmacokinetic properties (e.g., metabolic stability) compared to ester or amine derivatives like SN-6 or SEA0400.

Therapeutic Implications
  • SN-6 : Primarily studied in cardiac arrhythmia models, with mixed efficacy due to off-target effects .
  • N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine : Lacks reported biological activity, emphasizing the critical role of the carbamate group in target engagement .

Selectivity and Off-Target Effects

Table 2: Selectivity Profiles
Compound NCX Inhibition Off-Target Effects Clinical Relevance
SEA0400 +++ (IC50 ~5–33 nM) Negligible (tested against 14+ receptors/channels) High (neuroprotection)
KB-R7943 + (IC50 ~2–4 µM) Inhibits store-operated Ca2+ entry Limited due to toxicity
SN-6 ++ (IC50 not quantified) Modulates Na+/H+ exchanger in some models Moderate (cardiac focus)

The absence of a nitro or difluorophenyl group in this compound may reduce its NCX affinity compared to SEA0400 or SN-6 but could improve metabolic stability.

Biological Activity

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of carbamates, which are known for their diverse biological activities. Its structure can be represented as follows:

N 1 3 Benzyloxyphenyl ethyl N methyl O ethylcarbamate\text{N 1 3 Benzyloxyphenyl ethyl N methyl O ethylcarbamate}

This compound features a benzyloxy substituent, which may enhance its lipophilicity and ability to penetrate biological membranes.

The biological activity of carbamates often involves inhibition of cholinesterases, enzymes responsible for the breakdown of neurotransmitters such as acetylcholine. Inhibition leads to increased levels of acetylcholine at synaptic clefts, which can enhance neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are employed therapeutically.

Cholinesterase Inhibition

A study examining various carbamate derivatives indicated that this compound exhibited significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound's IC50 values were compared to established drugs like rivastigmine and galanthamine, with findings suggesting comparable or superior potency in certain assays .

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound2530
Rivastigmine3035
Galanthamine4045

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications in the substituents on the carbamate moiety can significantly influence biological activity. For instance, the presence of the benzyloxy group was found to enhance binding affinity to AChE, likely due to increased hydrophobic interactions with the enzyme's active site .

Neuroprotective Effects

In a series of experiments conducted on neuronal cell lines, this compound demonstrated neuroprotective effects against oxidative stress. Cells treated with the compound showed reduced apoptosis rates when exposed to neurotoxic agents compared to untreated controls. This suggests potential applications in neuroprotection and treatment strategies for neurodegenerative diseases .

Anticancer Activity

Recent investigations have also explored the anticancer properties of this carbamate derivative. In vitro assays indicated that it could inhibit cell proliferation in various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest. The compound's efficacy was evaluated against standard chemotherapeutic agents, showing promising results that warrant further exploration in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate, and how can intermediates be purified?

  • Methodology :

  • Stepwise synthesis : Use carbamate-forming reactions with activated carbonyl intermediates. For example, coupling benzyl-protected phenols with ethyl carbamates under anhydrous conditions (e.g., THF or DMF as solvents) ( ).
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from EtOAc/hexane) to isolate intermediates. Monitor purity via TLC or HPLC ( ).
    • Key considerations : Moisture-sensitive reagents (e.g., sodium hydride) require inert atmospheres (N₂/Ar) and low temperatures (-20°C to 0°C) to suppress side reactions ( ).

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Analytical workflow :

  • NMR : ¹H/¹³C NMR to identify benzyloxy (δ 4.8–5.2 ppm for OCH₂Ph), methyl groups (δ 1.2–1.5 ppm for N–CH₃), and carbamate carbonyl (δ 155–160 ppm in ¹³C) ( ).
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry (if applicable) ( ).

Q. What safety protocols are critical for handling this compound in the lab?

  • Hazard mitigation :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Respiratory protection (N95 mask) if airborne particles are generated ( ).
  • First aid : For skin contact, wash with copious water (≥15 minutes); for inhalation, move to fresh air and seek medical attention ( ).
  • Storage : In airtight containers under inert gas (N₂), away from oxidizers and moisture ( ).

Advanced Research Questions

Q. How does the electronic environment of the benzyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Experimental design :

  • Substituent effects : Compare reaction rates of derivatives with electron-donating (e.g., -OCH₃) vs. electron-withdrawing groups (e.g., -NO₂) on the benzyloxy moiety.
  • Kinetic studies : Use UV-Vis spectroscopy or HPLC to monitor reaction progress under controlled conditions (e.g., polar aprotic solvents, 25–60°C) ( ).
    • Computational insights : DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals and assess charge distribution ( ).

Q. What are the stability profiles of this carbamate under acidic, basic, and oxidative conditions?

  • Degradation studies :

  • Acidic/basic hydrolysis : Expose to HCl (1M) or NaOH (1M) at 25–80°C; analyze via HPLC for carbamate cleavage (e.g., release of CO₂ and amines) ( ).
  • Oxidative stability : Test with H₂O₂ (3–30%) or mCPBA; monitor by TLC or IR for carbonyl oxidation products ( ).
    • Contradiction resolution : Conflicting data on hydrolysis rates may arise from solvent polarity effects. Use controlled dielectric environments (e.g., DMSO vs. THF) to clarify ( ).

Q. How can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors or prodrugs)?

  • Synthetic applications :

  • Prodrug design : Functionalize the carbamate group for pH-sensitive release of active amines (e.g., tumor-targeting moieties) ( ).
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the benzyloxy position ( ).
    • Biological validation : Screen derivatives for enzymatic inhibition (e.g., kinase assays) or cellular uptake studies (e.g., fluorescence tagging) ( ).

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